molecular formula C9H5BrFNS B11857808 2-(4-Bromo-2-fluorophenyl)thiazole

2-(4-Bromo-2-fluorophenyl)thiazole

Cat. No.: B11857808
M. Wt: 258.11 g/mol
InChI Key: HEFKMCSJGPDBST-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 4-bromo-2-fluorophenyl group. Thiazoles are known for their diverse biological activities and are integral in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-fluorophenyl)thiazole typically involves the reaction of 4-bromo-2-fluoroaniline with α-bromoacetophenone in the presence of a base, followed by cyclization with sulfur. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2-fluorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities .

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)thiazole
  • 2-(4-Fluorophenyl)thiazole
  • 2-(4-Methylphenyl)thiazole

Comparison: 2-(4-Bromo-2-fluorophenyl)thiazole is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced antimicrobial and anticancer properties due to the combined electron-withdrawing effects of bromine and fluorine .

Properties

Molecular Formula

C9H5BrFNS

Molecular Weight

258.11 g/mol

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H5BrFNS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H

InChI Key

HEFKMCSJGPDBST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC=CS2

Origin of Product

United States

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